molecular formula C9H8N2O2S B035517 N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide CAS No. 105800-72-4

N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide

Cat. No.: B035517
CAS No.: 105800-72-4
M. Wt: 208.24 g/mol
InChI Key: ZSDHBDFLMIYKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide: is an organic compound with the molecular formula C9H8N2O2S. It is characterized by a benzothiazole ring fused with an acetamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Chemistry: N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It is also employed in the development of biosensors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its derivatives have shown promising activity against various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also utilized in the formulation of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The benzothiazole ring plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

  • N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide
  • N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)propionamide
  • N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)butyramide

Comparison: While all these compounds share a common benzothiazole ring structure, they differ in the length and nature of the acyl group attached to the nitrogen atom. This compound is unique due to its specific acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in medicinal chemistry and industrial applications.

Properties

IUPAC Name

N-(2-oxo-3H-1,3-benzothiazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5(12)10-6-2-3-7-8(4-6)14-9(13)11-7/h2-4H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDHBDFLMIYKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.